molecular formula C12H20F2N2O2 B13462448 Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13462448
M. Wt: 262.30 g/mol
InChI Key: FFUJLJAUEYLDEL-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The presence of fluorine atoms in the structure adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often involves the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-8-4-5-11(15,7-16)12(8,13)14/h8H,4-7,15H2,1-3H3

InChI Key

FFUJLJAUEYLDEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)N

Origin of Product

United States

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